molecular formula C13H16FN3O2S B2835477 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 2034634-31-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2835477
CAS No.: 2034634-31-4
M. Wt: 297.35
InChI Key: ARDDWAJIIKFOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzenesulfonamide is a specialized chemical reagent designed for research and development purposes. This compound belongs to the class of pyrazole-sulfonamide derivatives, a scaffold recognized for its significant potential in medicinal chemistry and chemical biology . The molecular structure integrates a 1,5-dimethylpyrazole moiety, a feature present in various biologically active molecules, linked to a 2-fluorobenzenesulfonamide group. Sulfonamide-functionalized heterocycles are frequently investigated for their ability to interact with enzyme active sites and protein surfaces, making them valuable tools for modulating biological pathways . Researchers are exploring such compounds for a range of applications, including the inhibition of specific protein kinases and the development of targeted therapies for neurodegenerative conditions . The presence of the fluorinated sulfonamide group is a common structural motif used to enhance binding affinity and selectivity towards protein targets, as seen in other developed research compounds . This reagent provides a versatile building block for constructing more complex molecules or for use in high-throughput screening assays to identify new lead compounds. It is intended for use by qualified researchers studying enzyme mechanisms, signal transduction pathways, and the design of novel therapeutic agents.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2S/c1-10-9-11(16-17(10)2)7-8-15-20(18,19)13-6-4-3-5-12(13)14/h3-6,9,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDDWAJIIKFOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. The unique structure of this compound, featuring a pyrazole moiety, suggests a promising profile for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN3O3SC_{15}H_{17}FN_{3}O_{3}S with a molecular weight of 357.4 g/mol. Its structure includes a fluorobenzene sulfonamide group and a dimethylpyrazole group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₇F₃N₃O₃S
Molecular Weight357.4 g/mol
CAS Number2034363-40-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those related to sulfonamides. Pyrazole compounds have demonstrated efficacy against various bacterial strains. For instance, a review indicated that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial enzymes or the disruption of cell wall synthesis.

Anti-inflammatory Effects

Sulfonamides are widely recognized for their anti-inflammatory properties. The incorporation of the pyrazole ring in this compound may enhance these effects through modulation of inflammatory pathways. Pyrazole-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Potential Neurological Implications

Research has also indicated that pyrazole derivatives can act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS). The interaction with NMDA receptors has been noted in related compounds, suggesting that this compound could exhibit neuroprotective effects or influence cognitive functions .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structural features to this compound showed significant inhibition zones, indicating strong antibacterial activity .
  • Anti-inflammatory Activity : In an experimental model of inflammation, a related pyrazole compound exhibited a dose-dependent reduction in edema formation in rats, supporting its potential as an anti-inflammatory agent.
  • Neuropharmacological Effects : A series of tests on NMDA receptor modulation demonstrated that certain pyrazole derivatives enhanced synaptic plasticity in animal models, suggesting a role in memory and learning processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural variations among analogs include:

  • Heterocyclic core : Pyrazole vs. oxazole or other heterocycles.
  • Sulfonamide substituents : Fluorine, methyl, or cyclohexyl groups.
  • Linker groups : Ethyl chains, direct bonds, or other spacers.
Table 1: Structural and Physicochemical Comparison
Compound Name Heterocycle Sulfonamide Substituent Linker Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,5-Dimethylpyrazole 2-Fluoro Ethyl ~325.36 (calculated) Not reported
N-tert-Butyl-2-[1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrazol-3-yl]benzamide Pyrazole None (benzamide) Direct 392.45 (C22H24FN3O) Not reported
4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide Oxazole 2-Fluoro Direct ~365.43 (calculated) Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide Pyrazole 4-Methyl Direct ~357.42 (calculated) Not reported

Key Observations :

  • Fluorine at the 2-position of the benzene ring (target compound and ) increases electronegativity, which could enhance hydrogen-bonding interactions compared to methyl-substituted analogs (e.g., ).
  • The oxazole core in introduces different electronic and steric properties compared to pyrazole-based compounds.

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are absent, studies on similar sulfonamides (e.g., ) reveal that the sulfonamide group often participates in hydrogen-bonding networks (N–H···O and C–H···O interactions) . Such interactions are critical for stabilizing crystal structures and molecular recognition in biological systems.

Q & A

Basic: What synthetic methodologies are recommended for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzenesulfonamide, and how do reaction parameters affect yield?

Answer:
The compound can be synthesized via sulfonamide bond formation, typically involving the reaction of a primary amine (e.g., 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine) with 2-fluorobenzenesulfonyl chloride under basic conditions. Key parameters include:

  • Solvent selection : Dichloromethane or acetonitrile for optimal solubility .
  • Temperature : Room temperature to reflux (40–80°C) to balance reaction rate and side-product formation .
  • Base choice : Triethylamine or pyridine to neutralize HCl byproducts .
    Yield optimization requires purification via column chromatography or recrystallization.

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent connectivity, e.g., pyrazole methyl groups (δ ~2.1–2.5 ppm) and sulfonamide protons (δ ~7.5–8.2 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1150 cm1^{-1} (S=O stretching) and ~1340 cm1^{-1} (C-F) validate functional groups .
  • X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks (e.g., N–H···O interactions), and torsional angles between the pyrazole and benzenesulfonamide moieties .

Advanced: How do structural modifications (e.g., fluorination, pyrazole substitution) impact its enzyme inhibitory activity?

Answer:

  • Fluorine Position : The ortho-fluorine on the benzene ring enhances electronegativity, potentially improving binding to hydrophobic enzyme pockets (e.g., COX-2) via dipole interactions .
  • Pyrazole Substituents : 1,5-Dimethyl groups increase steric bulk, which may reduce off-target binding but could limit solubility. Comparative SAR studies with analogs (e.g., celecoxib derivatives) suggest methyl groups optimize selectivity .
    Methodology :
    • Docking Simulations : Use software like AutoDock to predict binding poses against target enzymes .
    • In Vitro Assays : Measure IC50_{50} values against isoforms (e.g., COX-1 vs. COX-2) to assess selectivity .

Advanced: What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
  • Molecular Dynamics (MD) : Simulate membrane permeability using log P values (estimated via ChemAxon) and solvation free energies .
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability, CYP450 interactions, and hERG channel binding risks .

Advanced: How can contradictory biological activity data across studies be systematically resolved?

Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. tissue-extracted) .
  • Compound Purity : HPLC purity thresholds (>95%) and residual solvent levels (e.g., DMSO) must be verified .
    Resolution Strategy :
    • Meta-Analysis : Compare IC50_{50} values under standardized conditions (pH, temperature) .
    • Dose-Response Curves : Validate potency across multiple replicates to rule out outliers .

Advanced: What factors govern the compound’s thermodynamic stability and degradation pathways?

Answer:

  • Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the sulfonamide group, reducing hydrolysis susceptibility .
  • Photostability : The fluorobenzene moiety may undergo UV-induced degradation; accelerated light-exposure studies (ICH Q1B guidelines) are recommended .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorph transitions .

Advanced: How does the compound’s log P and pKa _aa​ influence its cellular uptake and target engagement?

Answer:

  • log P (Octanol-Water) : Predicted ~2.5–3.0, indicating moderate lipophilicity suitable for membrane penetration but requiring formulation tweaks (e.g., cyclodextrin complexes) for aqueous solubility .
  • pKa _a : The sulfonamide group (pKa _a ~9–10) remains deprotonated at physiological pH, enhancing hydrogen-bonding capacity with targets .
    Experimental Validation :
    • Shake-Flask Method : Measure log P experimentally .
    • Potentiometric Titration : Determine pKa _a using a GLpKa instrument .

Advanced: What crystallographic strategies resolve polymorphism or co-crystal formation challenges?

Answer:

  • High-Throughput Screening : Use solvent-drop grinding with 96 solvents to identify stable polymorphs .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility. ORTEP-3 or SHELXL refines hydrogen-bonding motifs .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for twinning in crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.